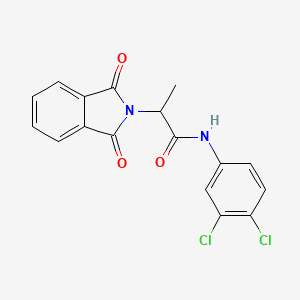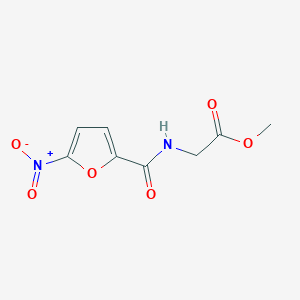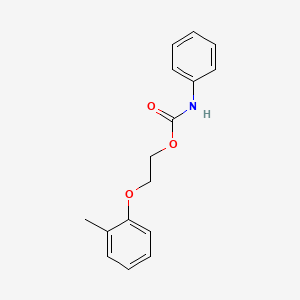![molecular formula C18H18ClNO2 B5186873 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMAP belongs to the class of acrylamides and is a small molecule that has a molecular weight of 341.83 g/mol. In
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and pathways involved in inflammation and cancer. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in lab experiments is its ability to inhibit the activity of multiple enzymes and pathways involved in inflammation and cancer. This makes it a potentially useful compound for the development of new therapies for these diseases. However, one of the limitations of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. One potential direction is the development of new formulations of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide that improve its solubility and bioavailability. Another direction is the investigation of the potential use of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide and its potential therapeutic applications.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide involves the reaction of 4-chloroacetophenone with 4-methoxyphenylacetic acid to form 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported in several scientific journals, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-9-4-15(5-10-17)12-13-20-18(21)11-6-14-2-7-16(19)8-3-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZZWWVOBJKLS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)


![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)

![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
